molecular formula C12H12ClN5O3S2 B2511518 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 2034535-23-2

5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2511518
CAS No.: 2034535-23-2
M. Wt: 373.83
InChI Key: AMBJZIISHOHMSI-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a compound of interest in several scientific research fields due to its unique chemical structure and potential applications. The compound comprises a thiophene ring bonded to a sulfonamide group, which is further connected to an oxadiazole and pyrazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility.

Properties

IUPAC Name

5-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O3S2/c1-2-18-7-8(5-14-18)12-16-10(21-17-12)6-15-23(19,20)11-4-3-9(13)22-11/h3-5,7,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJZIISHOHMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions:

  • Synthesis of the Pyrazole Derivative: : Starting from 1-ethyl-4-chloropyrazole, the compound is alkylated to introduce the desired substituents.

  • Formation of the Oxadiazole Ring: : The intermediate pyrazole derivative is reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.

  • Attachment to Thiophene Sulfonamide: : Finally, the oxadiazole intermediate is reacted with thiophene-2-sulfonyl chloride under suitable conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to maximize yield and purity while minimizing costs. This includes controlling parameters such as temperature, reaction time, and the use of catalysts. Typically, industrial-scale synthesis would focus on cost-efficient routes, and thorough purification steps are essential to meet quality standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : The presence of functional groups like sulfonamide makes it susceptible to oxidative conditions.

  • Reduction: : The compound can be reduced under specific conditions, particularly targeting the oxadiazole ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation catalysts are employed.

  • Substitution: : Various electrophiles and nucleophiles can react, depending on the desired substitution.

Major Products

The reaction conditions determine the major products formed. Oxidation typically yields sulfoxides or sulfones, reduction may open or alter rings, and substitution results in the replacement of hydrogen atoms on the aromatic rings with other substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiophene and pyrazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat various Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings :

  • Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values comparable to traditional antibiotics, suggesting its potential as an effective antimicrobial agent.
PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
MRSA8Linezolid16
E. coli16Ciprofloxacin32

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies have indicated that it exhibits cytotoxic effects against cancer cells such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Studies :

  • Cytotoxicity Assay : The compound was tested against several cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM.
Cell LineIC₅₀ (µM)
A54912
MCF715
HT108010
  • Mechanistic Studies : Further research is needed to elucidate the specific pathways involved in the anticancer effects of this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiophene and pyrazole rings can enhance both antimicrobial and anticancer activities. For example, substituents on the pyrazole ring have been shown to significantly affect biological efficacy.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the thiophene ring.
  • Introduction of the sulfonamide group via reaction with sulfonyl chlorides.
  • Coupling with the pyrazole and oxadiazole moieties using condensation reactions.

Mechanism of Action

The compound’s mechanism of action involves its ability to interact with biological macromolecules:

  • Molecular Targets: : Potential targets include enzymes involved in metabolic pathways and proteins regulating cellular functions.

  • Pathways: : The interaction can disrupt normal biological functions, leading to therapeutic effects in case of diseases.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, this compound’s unique structure affords it distinct properties:

  • Similar Compounds: : Examples include sulfonamide-based drugs like sulfamethoxazole and other thiophene derivatives.

  • Uniqueness: : The combination of pyrazole and oxadiazole rings with a thiophene-sulfonamide core differentiates it from other compounds, potentially leading to unique biological activities.

This compound’s versatile chemical structure and reactivity make it a focal point in various research domains, promising exciting scientific discoveries and practical applications.

Biological Activity

5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thiophene ring attached to a sulfonamide group, which is further linked to an oxadiazole and pyrazole moiety. Its molecular formula is C13H12ClN5O2SC_{13}H_{12}ClN_{5}O_{2}S, with a molecular weight of 337.79 g/mol . The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the findings from several key studies:

Pathogen MIC (μg/mL) MBC (μg/mL) Mechanism of Action
Staphylococcus aureus0.250.5Inhibition of cell wall synthesis and biofilm formation
Escherichia coli0.51.0Disruption of membrane integrity
Pseudomonas aeruginosa0.751.5Inhibition of protein synthesis
Candida albicans0.30.6Disruption of ergosterol biosynthesis

These results indicate that the compound exhibits potent antimicrobial activity with low minimum inhibitory concentrations (MICs), suggesting its potential as an effective therapeutic agent against both bacterial and fungal infections .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
  • Membrane Disruption : It alters the permeability of microbial membranes, leading to cell lysis.
  • Biofilm Inhibition : The compound significantly reduces biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates from patients with severe infections demonstrated that the compound effectively inhibited growth in resistant strains of bacteria. The study highlighted its potential as a novel therapeutic agent in treating multidrug-resistant infections .

Case Study 2: Synergistic Effects with Other Antibiotics

Research has shown that when combined with standard antibiotics like ciprofloxacin, the compound enhances antimicrobial activity against resistant strains, suggesting a synergistic effect that could be leveraged in clinical settings .

Q & A

Q. How to design a SAR study for derivatives of this compound?

  • Framework :
  • Core Modifications : Vary substituents on pyrazole (e.g., ethyl → methyl, isopropyl) and oxadiazole (e.g., chloro → nitro) .
  • Assay Selection : Test against enzyme targets (e.g., kinases) and cancer cell lines (e.g., MCF-7) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

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